3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1-phenyl-1H-pyrazol-5-amine, also known as 1-Phenyl-3-methyl-5-aminopyrazole, is a compound with the molecular formula C10H11N3 . It belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents . They find a wide range of applications in the pharmaceutical and agrochemical industries .
Synthesis Analysis
The synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-amine involves several chemical reactions. For instance, it reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield complex compounds . It’s also used as an intermediate to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines .Molecular Structure Analysis
The molecular structure of 3-methyl-1-phenyl-1H-pyrazol-5-amine can be represented in 2D or 3D formats . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the nature of chemical bonds.Chemical Reactions Analysis
3-methyl-1-phenyl-1H-pyrazol-5-amine is involved in various chemical reactions. For example, it reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield complex compounds .Physical And Chemical Properties Analysis
3-methyl-1-phenyl-1H-pyrazol-5-amine has a molecular weight of 173.2144 . Its melting point ranges from 114°C to 117°C .Scientific Research Applications
- Researchers have investigated the antiproliferative effects of 3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride against cancer cells. Its ability to inhibit cell growth and induce apoptosis makes it a promising candidate for further study in cancer therapy .
- Some derivatives of 3-methyl-1-phenyl-1H-pyrazol-5-amine have been explored for their herbicidal and insecticidal activity. These compounds could potentially serve as environmentally friendly alternatives to conventional pesticides .
- Chemists use 3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride as a building block to synthesize other compounds. It participates in reactions to create substituted pyrazoles and related heterocyclic structures .
Anticancer Potential
Herbicidal and Insecticidal Properties
Synthetic Applications
Safety and Hazards
Future Directions
The future directions of 3-methyl-1-phenyl-1H-pyrazol-5-amine research could involve exploring its potential applications in the pharmaceutical industry, given its role as an intermediate in the synthesis of bioactive compounds . Further studies could also focus on improving the synthesis process and understanding its mechanism of action.
Mechanism of Action
Target of Action
Related compounds have been used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These compounds are known to inhibit dipeptidylpeptidase 4 (DPP-4), an enzyme involved in glucose metabolism, suggesting a potential target for 3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride .
Mode of Action
It’s worth noting that related compounds have shown potent in vitro antipromastigote activity, which suggests that they may interact with specific biological targets to exert their effects .
Biochemical Pathways
If the compound does indeed inhibit dpp-4 as suggested by the use of related compounds , it could impact the incretin system, which plays a crucial role in glucose homeostasis.
Result of Action
Related compounds have demonstrated antidiabetic effects through the inhibition of dpp-4 , suggesting potential therapeutic applications for this compound.
Action Environment
It’s worth noting that the compound is air sensitive and should be stored away from air in a cool, dry, and well-ventilated place .
properties
IUPAC Name |
5-methyl-2-phenylpyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9;/h2-7H,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBIGHWKZQVKTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride | |
CAS RN |
78119-06-9 |
Source
|
Record name | 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78119-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.